molecular formula C12H9ClF2N2O2 B12949070 Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12949070
M. Wt: 286.66 g/mol
InChI Key: HQOJUCJWRIYKCC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group, a chloro group, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-difluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

ethyl 4-chloro-1-(2,5-difluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-8(13)6-17(16-11)10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3

InChI Key

HQOJUCJWRIYKCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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